molecular formula C8H12ClN5O B183358 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine CAS No. 21868-41-7

4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine

Cat. No. B183358
CAS RN: 21868-41-7
M. Wt: 229.67 g/mol
InChI Key: MFAGDEITRDZSFJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine and morpholine rings would contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The chloromethyl group could potentially undergo nucleophilic substitution reactions, and the amine group on the triazine ring could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis Techniques

  • Microwave Irradiation Synthesis : A method for synthesizing diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, including 4-aryl-6-morpholino-1,3,5-triazin-2-amines, using microwave irradiation in a one-pot manner from cyanoguanidine, aromatic aldehydes, and cyclic amines has been developed. This method has been shown to produce dihydrotriazines which are then converted into targeted compounds through aromatic dehydrogenation (Dolzhenko et al., 2021).

  • Synthesis of 1,3,5-Triazine Derivatives : The compound 2-Dimethylamino-4-chloromethyl-6-amino-1,3,5-triazine was synthesized by cyclization of dimethybiguanide hydrochloride with ethyl chloroacetate, demonstrating a methodology for creating 1,3,5-triazine derivatives (Zhang Li-hu, 2014).

Molecular Structure and Characterization

  • Crystal Structure Analysis : The crystal structures of two representative 4-aryl-6-morpholino-1,3,5-triazin-2-amines were established by X-ray crystallography, providing valuable insights into their molecular configuration (Dolzhenko et al., 2021).

  • Morpholine and Triazine Compound Synthesis : The title compound, C15H26ClN5O, synthesized from 2,4,6-trichloro-1,3,5-triazine with 2,4,4-trimethylpentan-2-amine and morpholine, demonstrated intermolecular N—H⋯O hydrogen bonding in its crystal structure (Yi‐Ping Jiang et al., 2007).

Biological and Antimicrobial Activities

  • Antimicrobial Activities : Research on 1,2,4-Triazole Derivatives, including those involving morpholine, revealed some compounds possessing good or moderate activities against test microorganisms, indicating potential antimicrobial applications (Bektaş et al., 2007).

  • Antileukemic Activity : Preliminary biological screening of synthesized 4-aryl-6-morpholino-1,3,5-triazin-2-amines identified potent antileukemic activity for specific compounds, suggesting potential in cancer research (Dolzhenko et al., 2021).

  • Carbonic Anhydrase Inhibitors : Novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties, reacted with various nucleophiles such as morpholine, were investigated as inhibitors of human carbonic anhydrase isoforms. They showed potent inhibition, especially against tumor-associated isoform hCA IX, highlighting potential in disease treatment (Lolak et al., 2019).

Future Directions

The future research directions for this compound would depend on its potential applications. It could be studied for its potential uses in various fields such as medicine, agriculture, or materials science .

properties

IUPAC Name

4-(chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN5O/c9-5-6-11-7(10)13-8(12-6)14-1-3-15-4-2-14/h1-5H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAGDEITRDZSFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176266
Record name s-Triazine, 2-amino-4-(chloromethyl)-6-morpholino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine

CAS RN

21868-41-7
Record name s-Triazine, 2-amino-4-(chloromethyl)-6-morpholino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021868417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triazine, 2-amino-4-(chloromethyl)-6-morpholino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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